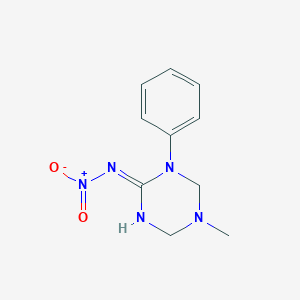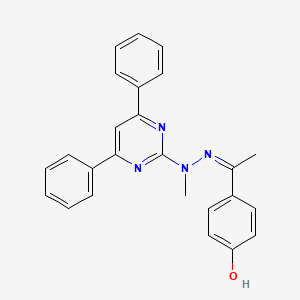![molecular formula C18H11F3N4S B5986287 6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)
6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a chemical compound that belongs to the class of thienopyridine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. It also inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Additionally, it has been found to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its potential as a therapeutic agent for cancer treatment. It has shown promising results in various cancer cell lines and has the potential to be further developed as a cancer treatment. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. This could involve preclinical studies to evaluate its efficacy and safety in animal models. Another direction is to explore its potential as a drug delivery system for cancer treatment. This could involve the development of nanoparticles or other drug delivery systems that incorporate this compound. Additionally, further research could be done to investigate its potential in other diseases, such as inflammatory diseases or autoimmune disorders.
Méthodes De Synthèse
The synthesis of 6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves a multi-step process. The first step involves the reaction of 2-bromo-4-(trifluoromethyl)pyridine with 2-aminopyridine to form 2-(4-pyridinyl)-4-(trifluoromethyl)pyridine. In the second step, 2-(4-pyridinyl)-4-(trifluoromethyl)pyridine is reacted with 2-bromo-3-pyridinecarboxaldehyde to form 6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine.
Applications De Recherche Scientifique
6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has shown potential in scientific research as a therapeutic agent for cancer treatment. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
6-pyridin-3-yl-2-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4S/c19-18(20,21)12-8-13(11-2-1-5-24-9-11)25-17-14(12)15(22)16(26-17)10-3-6-23-7-4-10/h1-9H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUIEJDPXMHPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methylacetamide](/img/structure/B5986204.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5986214.png)
![ethyl 3-(2-methylbenzyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5986238.png)
![N-(2-fluorophenyl)-3-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5986252.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5986258.png)

![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5986297.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5986305.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5986312.png)
